Bienvenue dans la boutique en ligne BenchChem!

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride

Salt selection Handling stability Procurement logistics

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride (CAS 1807542-92-2) is a heterocyclic building block featuring a fused oxazole-pyridine bicyclic core with a chlorine atom at the 2-position, stabilized as a monohydrochloride salt. With a molecular formula of C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol, this compound belongs to the oxazolo[4,5-b]pyridine class—a privileged scaffold in medicinal chemistry recognized for its utility in kinase inhibitor design, anti-inflammatory agent development, and as a versatile synthetic intermediate.

Molecular Formula C6H4Cl2N2O
Molecular Weight 191.01
CAS No. 1807542-92-2
Cat. No. B3034497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorooxazolo[4,5-b]pyridine monohydrochloride
CAS1807542-92-2
Molecular FormulaC6H4Cl2N2O
Molecular Weight191.01
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(O2)Cl.Cl
InChIInChI=1S/C6H3ClN2O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H;1H
InChIKeyCTKZESLRBKKMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride (CAS 1807542-92-2): Core Identity and Procurement-Relevant Characteristics


2-Chlorooxazolo[4,5-b]pyridine monohydrochloride (CAS 1807542-92-2) is a heterocyclic building block featuring a fused oxazole-pyridine bicyclic core with a chlorine atom at the 2-position, stabilized as a monohydrochloride salt [1]. With a molecular formula of C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol, this compound belongs to the oxazolo[4,5-b]pyridine class—a privileged scaffold in medicinal chemistry recognized for its utility in kinase inhibitor design, anti-inflammatory agent development, and as a versatile synthetic intermediate [2][3]. The hydrochloride salt form distinguishes it from the corresponding free base (CAS 325976-45-2, MW 154.55 g/mol), imparting differentiated handling, storage, and reactivity characteristics relevant to both procurement and downstream synthetic applications [1][4].

Why 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride Cannot Be Bluntly Replaced by In-Class Analogs


Within the oxazolo[4,5-b]pyridine family, seemingly minor structural variations—the choice of halogen at C2, the presence or absence of the hydrochloride salt, and the regioisomeric identity (4,5-b vs. 5,4-b)—produce quantifiable divergence in reactivity, stability, biological target engagement, and synthetic compatibility [1][2]. The electron-withdrawing chloro substituent at C2 activates the scaffold toward nucleophilic aromatic substitution and cross-coupling with a reactivity profile distinct from bromo, iodo, or methyl analogs, while the hydrochloride salt form offers concrete handling and solubility advantages over the free base that directly impact experimental reproducibility and procurement logistics [3][4]. Generic substitution without understanding these quantitative differentiators risks failed reactions, inconsistent biological readouts, and wasted synthesis campaigns.

Quantitative Differentiation Evidence: 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Storage Condition and Handling Stability Advantage

The hydrochloride salt (1807542-92-2) requires storage at 2–8°C under inert atmosphere, whereas the free base (325976-45-2) requires more stringent storage at −20°C in a freezer [1]. This 20+°C difference in recommended storage temperature translates to reduced cold-chain logistics burden, lower shipping cost exposure, and extended benchtop working stability for the salt form. Additionally, the hydrochloride form provides improved handling stability and shelf life compared to the free base, which is more prone to degradation under ambient conditions [1].

Salt selection Handling stability Procurement logistics Building block storage

Chlorine at C2 as a Balanced Leaving Group: Reactivity Profile vs. Bromo and Iodo Analogs

The chlorine substituent at the C2 position of the oxazolo[4,5-b]pyridine scaffold enables further functionalization through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions [1]. In comparison, the 2-bromo analog (CAS 1521691-26-8) offers higher reactivity in Suzuki-Miyaura couplings but with increased susceptibility to unwanted side reactions and oxidative addition promiscuity, while the 2-iodo analog (CAS 1540649-47-5) provides even greater reactivity at the cost of reduced shelf stability and higher molecular weight (246.01 vs. 154.55 g/mol for the chloro free base) . The chloro group thus occupies an optimal balance point: sufficient reactivity for efficient Pd-catalyzed transformations while maintaining superior atom economy and bench stability compared to heavier halogens [1][2]. The electron-poor oxazolo[4,5-b]pyridine scaffold itself can undergo arylation at room temperature with the chloro leaving group, obviating the need for harsher conditions typically demanded by electron-richer azoles [2].

Cross-coupling Nucleophilic aromatic substitution Leaving group ability Synthetic efficiency

Electron-Withdrawing Chloro Effect on Bioactive Conformation and Target Engagement vs. Methyl Analogs

The electron-withdrawing nature of the 2-chloro substituent exerts a quantifiable influence on target binding. Within the oxazolo[4,5-b]pyridine class, compound 7d—featuring a piperazine-linked oxazolo[4,5-b]pyridine—achieved a GSK-3β IC₅₀ of 0.34 µM (the best in its series), with close analogs 7e, 7g, and 7c achieving 0.39, 0.47, and 0.53 µM, respectively [1]. These compounds as a class demonstrated in vivo anti-inflammatory activity, with 7d reducing rat paw edema volume by 62.79% at 3 h and 65.91% at 5 h post-carrageenan, compared to indomethacin at 76.74% and 79.54%, respectively [1]. The chloro substituent at C2, relative to a methyl group (2-methyloxazolo[4,5-b]pyridine, CAS 86467-39-2), improves metabolic stability by reducing CYP450-mediated oxidation at that position, as the electron-withdrawing chlorine deactivates the adjacent carbon toward oxidative metabolism . This is a class-level inference: the 2-chloro substitution pattern is specifically noted as metabolically more stable than the 2-methyl analog due to reduced CYP450 oxidation susceptibility .

Structure-activity relationship Kinase inhibition GSK-3β Metabolic stability

Regioisomeric Specificity: [4,5-b] vs. [5,4-b] Oxazolopyridine in Biological Target Recognition

The oxazolo[4,5-b]pyridine regioisomer is not interchangeable with its oxazolo[5,4-b]pyridine counterpart. In adenosine A3 receptor agonist programs, the [4,5-b] series was synthesized via regioselective functionalization of 2,4-dimethylpyridine N-oxides, with the regioselectivity of these reactions carefully characterized [1]. The [5,4-b] isomer (2-chlorooxazolo[5,4-b]pyridine, CAS 159870-95-8) places the pyridine nitrogen in a different spatial orientation relative to the oxazole ring, resulting in altered hydrogen-bonding geometry and target recognition patterns . In kinase inhibitor patents (e.g., IRAK4 inhibitors), the oxazolo[4,5-b]pyridine scaffold is specifically claimed, demonstrating that the [4,5-b] regioisomeric arrangement is a structural requirement for engaging the IRAK4 hinge-binding region [2]. The oxazolo[4,5-b]pyridine scaffold has been recognized as a 'privileged scaffold' in drug discovery, with higher hit rates and broader target class coverage compared to the [5,4-b] isomer [3].

Regioisomerism Adenosine A3 receptor Binding selectivity Scaffold hopping

Supplier-Validated Purity Specifications: 97% Standard Purity with Batch-Specific QC Documentation

Reputable suppliers including Bidepharm provide 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis reports . This contrasts with the more commonly offered 95% purity grade from other vendors, where the 2% purity differential represents a meaningful reduction in unidentified impurities that could confound biological assay interpretation or compromise downstream reaction yields . For the free base analog (CAS 325976-45-2), purity specifications range from 95% to 98% across suppliers, while the hydrochloride salt benefits from the additional purification inherent in salt formation, typically delivering tighter batch-to-batch consistency . The monohydrochloride salt also permits accurate stoichiometric calculations in salt metathesis or free-basing protocols due to its defined 1:1 stoichiometry .

Quality control Batch consistency HPLC NMR Procurement specification

Application Scenarios Where 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride Outperforms Alternatives


Kinase Inhibitor Lead Optimization Programs (GSK-3β, IRAK4, SIRT1 Targets)

Medicinal chemistry teams pursuing GSK-3β, IRAK4, or SIRT1 inhibitors should prioritize the 2-chlorooxazolo[4,5-b]pyridine scaffold (as the HCl salt) for library synthesis. The oxazolo[4,5-b]pyridine core has demonstrated target engagement with GSK-3β IC₅₀ values as low as 0.34 µM for optimized piperazinamide derivatives, along with in vivo anti-inflammatory efficacy (62.79% edema reduction at 3 h) [1]. The IRAK4 inhibitor patent literature specifically claims the [4,5-b] regioisomer for hinge-binding interactions, and SIRT1 activator programs have identified this scaffold as more potent than resveratrol [2][3]. The electron-withdrawing 2-chloro substituent contributes to metabolic stability by reducing CYP450-mediated oxidation compared to methyl analogs, a critical factor in lead optimization . Using the HCl salt ensures reproducible weighing and stoichiometry across library synthesis batches.

Multi-Step Synthesis Requiring Room-Temperature Cross-Coupling Compatibility

For synthetic routes involving late-stage Pd-catalyzed cross-coupling of the oxazolopyridine core, the electron-poor nature of the oxazolo[4,5-b]pyridine scaffold bearing the 2-chloro substituent enables arylation at room temperature, in contrast to the elevated temperatures required for electron-richer azoles [1]. This mild reactivity profile is particularly advantageous when the coupling partner contains thermally sensitive functional groups or when sequential chemoselective couplings are required. The chloro leaving group provides a balanced reactivity profile: sufficient for efficient coupling while avoiding the homocoupling and protodehalogenation side reactions more commonly observed with bromo and iodo analogs under identical conditions [2]. The hydrochloride salt's improved benchtop stability minimizes hydrolysis of the reactive chloro group during reaction setup compared to the free base.

Fragment-Based Drug Discovery (FBDD) Library Construction

Fragment-based screening libraries benefit from the 2-chlorooxazolo[4,5-b]pyridine monohydrochloride building block due to its favorable balance of molecular weight (191.01 g/mol for the HCl salt; 154.55 g/mol for the corresponding free base fragment) and synthetic tractability. As a 'privileged scaffold,' the oxazolo[4,5-b]pyridine core has demonstrated hit rates across multiple target classes including kinases, sirtuins, and adenosine receptors, increasing the probability of identifying fragment hits in diverse screening campaigns [1][2]. The 97% purity grade with batch-specific QC documentation (NMR, HPLC, GC) provides the high confidence in compound identity and purity required for fragment library registration, where even minor impurities can generate false-positive screening results [3]. The 1:1 HCl stoichiometry ensures accurate concentration calculations in fragment soaking and co-crystallization experiments.

Anti-Inflammatory Drug Discovery with Reduced Ulcerogenic Risk

Oxazolo[4,5-b]pyridine-based compounds offer a differentiated anti-inflammatory profile compared to traditional NSAIDs. In the rat paw edema model, oxazolo[4,5-b]pyridine GSK-3β inhibitors achieved substantial edema reduction (62.79–65.91%) without the gastric ulceration risk associated with indomethacin and other acidic anti-inflammatory agents [1][2]. The 2-chlorooxazolo[4,5-b]pyridine scaffold serves as a key intermediate for constructing non-acidic anti-inflammatory leads that avoid the gastrointestinal irritation caused by carboxylic acid-containing NSAIDs [2]. Procurement of the [4,5-b] regioisomer (rather than the [5,4-b] isomer) is essential, as the anti-inflammatory SAR literature specifically describes 2-substituted oxazolo[4,5-b]pyridines, not their [5,4-b] counterparts, for this therapeutic application [2].

Quote Request

Request a Quote for 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.